molecular formula C32H47N3O10S B3025859 7S,8R,17S-RctR1

7S,8R,17S-RctR1

Cat. No.: B3025859
M. Wt: 665.8 g/mol
InChI Key: ISXZTIZZJJNZGD-OWUNPOTOSA-N
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Description

Resolvin conjugate in tissue regeneration 1 (RCTR1) is a specialized pro-resolving mediator derived from docosahexaenoic acid. It plays a crucial role in resolving inflammation and promoting tissue regeneration. RCTR1 is biosynthesized by human macrophages and apoptotic polymorphonuclear neutrophils and has been identified in human spleen and bone marrow .

Preparation Methods

Synthetic Routes and Reaction Conditions

RCTR1 is synthesized from docosahexaenoic acid through a series of enzymatic reactions. The process involves lipoxygenase-mediated oxidation of docosahexaenoic acid to 7(S)-8-epoxy-17(S)-hydroxydocosahexaenoic acid, which is then conjugated to glutathione . The reaction conditions typically involve isolated human macrophages and apoptotic polymorphonuclear neutrophils.

Industrial Production Methods

Industrial production of RCTR1 is not widely documented, but it would likely involve large-scale enzymatic synthesis using bioreactors to culture the necessary cells and enzymes. The process would need to ensure high purity and yield, possibly through advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

RCTR1 undergoes various biochemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is RCTR1 itself, which is a conjugate of docosahexaenoic acid and glutathione.

Scientific Research Applications

RCTR1 has a wide range of applications in scientific research:

Mechanism of Action

RCTR1 exerts its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

RCTR1 is unique among specialized pro-resolving mediators due to its specific conjugation with glutathione. Similar compounds include:

    Resolvin D1: Another pro-resolving mediator derived from docosahexaenoic acid.

    Maresin 1: Derived from docosahexaenoic acid and involved in inflammation resolution.

    Protectin D1: Also derived from docosahexaenoic acid, with anti-inflammatory properties.

RCTR1 stands out due to its specific role in tissue regeneration and its unique synthesis pathway involving glutathione conjugation .

Properties

IUPAC Name

(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-8-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N3O10S/c1-2-3-9-14-23(36)15-10-6-4-5-7-12-17-27(26(37)16-11-8-13-18-29(39)40)46-22-25(31(43)34-21-30(41)42)35-28(38)20-19-24(33)32(44)45/h3-12,15,17,23-27,36-37H,2,13-14,16,18-22,33H2,1H3,(H,34,43)(H,35,38)(H,39,40)(H,41,42)(H,44,45)/b6-4-,7-5+,9-3-,11-8-,15-10+,17-12+/t23-,24-,25-,26-,27+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXZTIZZJJNZGD-OWUNPOTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N3O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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